Tiliacorin

Catalog No.
S545369
CAS No.
27073-72-9
M.F
C36H38N2O5
M. Wt
576.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiliacorin

CAS Number

27073-72-9

Product Name

Tiliacorin

IUPAC Name

(8R,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol

Molecular Formula

C36H38N2O5

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28+/m1/s1

InChI Key

DQIJJKSVYLLDQW-IZLXSDGUSA-N

SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

solubility

Soluble in DMSO

Synonyms

Tiliacorine;

Canonical SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

Isomeric SMILES

CN1CCC2=CC3=C4C=C2[C@H]1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)C[C@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

The exact mass of the compound Tiliacorin is 578.2781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tiliacorin is a complex organic compound derived from the plant genus Tiliacora, particularly Tiliacora triandra, which is known for its medicinal properties in traditional medicine. This compound is characterized by its unique dibenzodioxine structure, which contributes to its biological activity. Tiliacorin has garnered interest for its potential therapeutic applications, particularly in neuropharmacology and as an anti-inflammatory agent.

Typical of compounds with dibenzodioxine structures. These reactions include:

  • Oxidation: Tiliacorin can be oxidized to form various derivatives, potentially altering its biological activity.
  • Hydrolysis: The compound may hydrolyze under certain conditions, leading to the release of biologically active components.
  • Formation of Derivatives: Chemical modifications can lead to derivatives such as O-acetyl-tiliacorin, which may exhibit enhanced or modified biological activities compared to the parent compound .

Tiliacorin exhibits a range of biological activities that make it a subject of research in pharmacology:

  • Acetylcholinesterase Inhibition: Studies have shown that tiliacorin possesses inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
  • Antioxidant Activity: Tiliacorin has been noted for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

The synthesis of tiliacorin can be achieved through various methods, primarily involving extraction from natural sources and chemical synthesis. Common methods include:

  • Extraction from Plant Material: Tiliacorin is often isolated from the leaves and stems of Tiliacora triandra using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions to construct the dibenzodioxine framework characteristic of tiliacorin.

Tiliacorin has several applications, particularly in the fields of medicine and pharmacology:

  • Pharmaceutical Development: Due to its biological activities, tiliacorin is being explored for development into drugs targeting neurodegenerative diseases and inflammatory disorders.
  • Natural Remedies: In traditional medicine, extracts containing tiliacorin are used for their health benefits, including improving cognitive function and reducing inflammation.

Research on tiliacorin has included various interaction studies focusing on its mechanism of action and potential synergies with other compounds:

  • Combination Therapy: Studies have indicated that tiliacorin may enhance the efficacy of other therapeutic agents when used in combination, particularly in reducing toxicity associated with certain drugs .
  • Receptor Interactions: Investigations into how tiliacorin interacts with neurotransmitter receptors are ongoing, providing insights into its neuropharmacological potential.

Tiliacorin shares structural and functional similarities with several other compounds derived from the Menispermaceae family. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
ColumbamineQuaternary alkaloidAcetylcholinesterase inhibitionStronger neuroprotective effects
BerberineIsoquinoline alkaloidAntimicrobial, anti-inflammatoryBroad-spectrum antimicrobial activity
PalmatineIsoquinoline alkaloidAntimicrobialPotent against specific bacterial strains

Unique Characteristics of Tiliacorin

  • Dibenzodioxine Structure: Unlike many other alkaloids, tiliacorin's unique dibenzodioxine structure may confer specific interactions with biological targets that are not present in similar compounds.
  • Neuropharmacological Potential: Its specific inhibition of acetylcholinesterase distinguishes it within its class as a promising candidate for cognitive enhancement therapies.

Tiliacorin was first isolated in 1922 from the bark of Tiliacora acuminata and Tiliacora racemosa, climbers native to tropical regions of Africa and Asia. Initial structural proposals were revised in the 1960s using spectroscopic methods, culminating in the elucidation of its dibenzodioxin backbone by Anjaneyulu et al. in 1969. Further refinements by Shamma and Foy in 1976 confirmed its stereochemical configuration through X-ray crystallography. The compound’s anti-malarial properties were later identified in Tiliacora triandra root extracts, linking traditional medicinal uses to modern pharmacological research.

Nomenclature and Classification

IUPAC Name:
(8R,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.1⁴,³⁰.1¹⁰,¹⁴.1¹⁵,¹⁹.0³,⁸.0²⁵,³³.0²⁸,³²]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol.

Synonyms:

  • Tiliacorine
  • Tiliacorinine
  • UNII-T0L4JHE77A

Classification:

  • Family: Bisbenzylisoquinoline alkaloids (BBIQs)
  • Subclass: Dibenzodioxin-linked BBIQs
  • Molecular Formula: C₃₆H₃₆N₂O₅
  • Molecular Weight: 576.68 g/mol

Significance in Natural Product Chemistry

Tiliacorin exemplifies the pharmacological potential of plant-derived alkaloids. Its isolation from Tiliacora triandra roots validated traditional uses in fever reduction and malaria treatment. Structurally, it serves as a model for studying ether-linked bisbenzylisoquinolines, which exhibit unique stereochemical challenges for synthetic chemists. Recent studies highlight its role in anticancer research, particularly in overcoming multidrug resistance in cancer cells.

Taxonomic Position within Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are categorized by linkage types between their two benzyl-tetrahydroisoquinoline units. Tiliacorin belongs to the head-head and tail-tail linked subgroup, distinguished by its dibenzodioxin moiety. A comparative analysis with related alkaloids is provided below:

CompoundLinkage TypeKey Structural FeatureBiological Activity
TiliacorinHead-head, tail-tailDibenzodioxin bridgeAnti-malarial, anticancer
TubocurarineHead-tailTwo head-tail linkagesMuscle relaxant
TetrandrineHead-head, tail-tailDual ether bridgesAnti-inflammatory, antihypertensive
OxyacanthineHead-headSingle ether bridgeAntimicrobial

This classification underscores Tiliacorin’s uniqueness in combining a dibenzodioxin framework with multiple methoxy groups, which enhance its binding affinity to biological targets.

The chemical compound tiliacorin exhibits a highly specific taxonomic distribution within the Menispermaceae family, demonstrating remarkable genus-level specificity that reflects the evolutionary relationships and biosynthetic pathways characteristic of this ancient plant lineage. The Menispermaceae family, commonly known as the moonseed family, comprises approximately 78 genera with some 440 species distributed throughout tropical and subtropical regions worldwide [1]. Within this diverse family, the genus Tiliacora stands out as the primary reservoir for tiliacorin and its related dibenzodioxin alkaloids [2] [3].

Tiliacora represents one of the most chemically distinctive genera within Menispermaceae, with approximately 30 recognized species distributed across tropical Africa, Asia, and Australia [4] [5]. The genus is distinguished by its production of complex bisbenzylisoquinoline alkaloids, particularly those featuring the dibenzodioxin structural framework that characterizes tiliacorin [3]. Research has demonstrated that tiliacorin-type alkaloids are predominantly restricted to Tiliacora species, with only occasional occurrence in closely related genera [7].

The taxonomic specificity of tiliacorin becomes apparent when examining other major genera within Menispermaceae. Stephania, containing approximately 60 species across Asia and Africa, primarily produces benzylisoquinoline and aporphine alkaloids rather than the dibenzodioxin compounds characteristic of Tiliacora [8]. Similarly, Tinospora, with around 40 species, is characterized by protoberberine alkaloids and clerodane diterpenoids, showing no reported presence of tiliacorin-type compounds [8]. The genus Cocculus, distributed pantropically with approximately 15 species, produces benzylisoquinoline alkaloids but lacks the complex dibenzodioxin structures found in tiliacorin [1].

Other significant genera within the family, including Albertisia, Anisocycla, and Pycnarrhena, while producing bisbenzylisoquinoline alkaloids, show minimal or no occurrence of tiliacorin-type compounds [5] [9]. This distribution pattern suggests that the biosynthetic machinery required for tiliacorin production evolved specifically within the Tiliacora lineage, representing a unique evolutionary adaptation within the family [5].

Occurrence in Tiliacora Species

The occurrence of tiliacorin within Tiliacora species demonstrates significant interspecific variation, with certain species serving as particularly rich sources of this complex alkaloid. Comprehensive phytochemical investigations have revealed that tiliacorin presence correlates strongly with specific species and their geographic origins, reflecting both genetic factors and environmental influences on alkaloid biosynthesis [2] [10].

Tiliacora triandra (Yanang)

Tiliacora triandra, commonly known as yanang or bai yanang, represents one of the most extensively studied species for tiliacorin content and serves as a model system for understanding the distribution of this compound within the genus [11] [12]. Native to mainland Southeast Asia, including India (Assam), Myanmar, Thailand, Laos, Malaysia, Vietnam, and Cambodia, T. triandra has been the subject of numerous phytochemical investigations that have confirmed the presence of tiliacorin alongside related bisbenzylisoquinoline alkaloids [12] [13].

The species demonstrates remarkable chemical complexity, with research identifying more than 15 different alkaloids, including tiliacorinine, nortiliacorinine, and tiliacorin as primary components [12]. Phytochemical analysis of T. triandra has revealed that tiliacorin occurs predominantly in the root tissues, where bisbenzylisoquinoline alkaloids reach their highest concentrations [14]. The leaves of T. triandra, while containing lower concentrations of tiliacorin, serve as important sources of other bioactive compounds including beta-carotene, condensed tannins, triterpenes, flavonoids, and saponins [11] [15].

Quantitative analysis of T. triandra extracts has demonstrated significant variation in tiliacorin content depending on the extraction method and plant part analyzed. Ethanol extracts of roots have shown the highest concentrations of tiliacorin-related compounds, with studies reporting substantial bisbenzylisoquinoline alkaloid content in root preparations [14] [16]. The species exhibits broad ecological adaptability, occurring in evergreen forests, limestone hills, and scrublands at elevations ranging from sea level to 1,300 meters [12] [13].

Tiliacora racemosa

Tiliacora racemosa, known in traditional Ayurvedic medicine as "Krishnavetra," represents another significant source of tiliacorin within the genus [17] [18]. This species demonstrates particularly high alkaloid concentrations, with quantitative analysis revealing alkaloid content reaching 711 milligrams strychnine equivalent per gram of dry weight in leaf extracts [19]. The species has been extensively investigated for its phytochemical composition, with research confirming the presence of tiliacorin alongside other novel bisbenzylisoquinoline alkaloids [20] [21].

Comprehensive phytochemical investigations of T. racemosa have resulted in the isolation of several new compounds, including tiliamosine and N-methyltiliamosine, which represent novel structural variations within the bisbenzylisoquinoline alkaloid family [20]. The root bark of T. racemosa has proven particularly rich in water-soluble quaternary alkaloids, including tiliacine, corine, and mohinine, which represent important chemical markers for this species [21]. Research has demonstrated that the leaves of T. racemosa contain abundant bisbenzylisoquinoline alkaloids, with methanol extracts showing particularly high concentrations of bioactive compounds [17] [18].

The geographic distribution of T. racemosa encompasses India, Bangladesh, and other tropical Asian regions, where the species typically inhabits deciduous forests and rocky areas at elevations up to 1,000 meters [17]. The species demonstrates remarkable chemical consistency across its range, with tiliacorin-type alkaloids being consistently detected in populations from diverse geographic origins [22].

Tiliacora funifera

Tiliacora funifera, a woody climber native to Ghana and West Africa, represents a unique source of tiliacorin-related compounds with distinctive chemical characteristics [23] [24]. This species has been the subject of intensive phytochemical investigation, leading to the isolation of several novel alkaloids including tiliafunimine, a trimethoxylated phenolic iminobisbenzylisoquinoline alkaloid [23]. The species also produces isotetrandrine, thalrugosine, and funiferine N-oxide, representing a distinct alkaloid profile compared to Asian Tiliacora species [24] [25].

Phytochemical analysis of T. funifera has revealed the presence of nortiliacorinine-A and nortiliacorine-A, compounds that demonstrate structural relationships to tiliacorin while exhibiting unique chemical modifications [26] [27]. The roots of T. funifera have proven particularly rich in these alkaloids, with crystalline isolation procedures yielding pure compounds suitable for detailed structural analysis [24]. The species demonstrates the capacity to produce both traditional bisbenzylisoquinoline alkaloids and novel iminobisbenzylisoquinoline derivatives, suggesting unique biosynthetic capabilities within West African populations [23].

The ecological preferences of T. funifera include tropical rainforests and gallery forests in West Africa, where the species typically occurs at elevations below 800 meters [5]. The species demonstrates adaptation to humid tropical conditions with rich, well-drained soils characteristic of West African forest ecosystems [5].

Other Species Containing Tiliacorin

Several additional Tiliacora species have been documented to contain tiliacorin or related compounds, although these have received less extensive phytochemical investigation compared to the major species discussed above. Tiliacora acuminata, another species known as "Krishnavetra" in traditional medicine, contains significant concentrations of tiliacorinine, tiliacorine, and tiliarine in its root tissues [28] [29]. This species demonstrates particularly high alkaloid concentrations in root extracts, with some studies reporting very high levels of bisbenzylisoquinoline alkaloids [30].

Tiliacora dinklagei, native to West Africa, produces dinklacorine, a biphenyl dibenzodioxin alkaloid that represents a structural variant of the tiliacorin family [8]. This species demonstrates the continued evolution of dibenzodioxin alkaloid structures within African Tiliacora populations. Other species including T. gossweileri, T. leonensis, and T. australiana have been reported to contain varying levels of bisbenzylisoquinoline alkaloids, although detailed chemical characterization remains limited [4] [5].

Geographical Distribution of Source Plants

The geographical distribution of tiliacorin-producing Tiliacora species reflects both historical biogeographic patterns and contemporary ecological factors that influence the occurrence and abundance of these chemically distinctive plants. The genus Tiliacora exhibits a pantropical distribution pattern, with species occurring across tropical Africa, Asia, and Australia, representing one of the few plant genera to achieve such broad geographic coverage while maintaining chemical coherence [5] [9].

Phylogenetic and biogeographic analyses have revealed that the most recent common ancestor of Tiliacoreae occurred in Indo-Malesia, the Afrotropics, and Neotropics during the early Eocene, approximately 48 million years ago [5]. This ancient origin explains the current pantropical distribution of tiliacorin-producing species, with subsequent vicariance and dispersal events shaping the modern geographic patterns observed today [5]. The three major biogeographic regions supporting Tiliacora species each demonstrate distinctive species assemblages and chemical profiles.

Southeast Asia represents the primary center of diversity for tiliacorin-producing species, with T. triandra and T. acuminata serving as the most prominent representatives [12]. This region encompasses the broadest elevational range for Tiliacora species, from sea level to 1,300 meters, reflecting the diverse topographic and climatic conditions available in countries including Thailand, Laos, Malaysia, Myanmar, Vietnam, and Cambodia [12] [13]. The monsoon climate characteristic of Southeast Asia, with distinct wet and dry seasons, appears to favor the establishment and persistence of Tiliacora populations [12].

The Indian subcontinent, including Bangladesh and adjacent tropical Asian regions, supports populations of T. racemosa and T. acuminata at elevations typically below 1,000 meters [17]. These populations occur primarily in deciduous forests and rocky areas, demonstrating adaptation to the seasonal climate patterns characteristic of the region [17]. The species in this region show consistent production of tiliacorin-type alkaloids, suggesting stable biosynthetic capabilities across diverse environmental conditions [22].

West Africa represents a distinct biogeographic region for Tiliacora species, supporting T. funifera and T. dinklagei populations in tropical rainforests and gallery forests [23] [24]. These species typically occur at elevations below 800 meters and demonstrate adaptation to the consistently humid conditions characteristic of West African forest ecosystems [5]. The alkaloid profiles of West African species show both similarities and differences compared to Asian species, reflecting independent evolutionary trajectories following ancient biogeographic separation [23] [24].

East Africa supports additional Tiliacora species including T. gossweileri and T. leonensis in tropical forests and woodland habitats up to 1,200 meters elevation [5]. Australasia, while supporting fewer species such as T. australiana, represents the southern extent of the genus distribution, with populations typically occurring in rainforests and coastal areas below 600 meters elevation [5] [9].

Ecological Significance and Plant-Environment Interactions

The ecological significance of tiliacorin-producing Tiliacora species extends far beyond their chemical contributions, encompassing critical roles in tropical forest ecosystems and complex interactions with environmental factors that shape both their distribution and chemical expression. As members of the Menispermaceae family, Tiliacora species represent important structural and functional components of tropical rainforests worldwide, contributing significantly to forest biodiversity and ecosystem processes [31] [32].

Tiliacora species demonstrate the climbing growth form characteristic of lianas, which represents a key adaptive strategy in tropical forest environments [33] [32]. This growth form allows these plants to reach the forest canopy with minimal investment in structural tissue, enabling them to access light resources efficiently while contributing to the complex three-dimensional structure of tropical forests [33]. Research has demonstrated that climbing plants, including Tiliacora species, contribute between 10-50% of tropical forest species diversity and approximately 25% of stem density in many tropical forest communities [33].

The ecological role of Tiliacora species in tropical forests involves multiple trophic interactions and ecosystem services. As climbing plants, they provide important connectivity between forest layers, creating pathways for arboreal animals and contributing to the structural complexity that characterizes mature tropical forests [33] [32]. Their fleshy fruits serve as food sources for various vertebrate species, particularly birds and mammals, which function as seed dispersers and facilitate the species' reproductive success [34]. The dioecious reproductive system characteristic of Tiliacora species requires both male and female plants for successful reproduction, necessitating adequate population densities and pollinator services for ecosystem maintenance [35].

Environmental factors significantly influence both the distribution and chemical expression of tiliacorin in Tiliacora species. Temperature represents a primary limiting factor, with species demonstrating optimal growth and alkaloid production in warm tropical climates between 25-30°C [12] [13]. Precipitation patterns, particularly the presence of distinct wet seasons, appear to favor Tiliacora establishment and growth, with most species occurring in areas receiving at least 1,000 millimeters of annual rainfall [12] [33].

Soil characteristics play crucial roles in determining Tiliacora distribution and chemical composition. Most species demonstrate preferences for well-drained soils with good organic matter content, although they show considerable tolerance for diverse soil types including rocky, clayey, and limestone substrates [12] [13]. The ability of T. triandra to grow on limestone hills suggests adaptation to alkaline conditions, while other species show preferences for slightly acidic forest soils [12]. Soil drainage appears particularly important, as Tiliacora species generally cannot tolerate waterlogged conditions [36].

Light availability represents another critical environmental factor influencing Tiliacora ecology and chemistry. While most species can tolerate shade conditions as juveniles, they require access to higher light levels for optimal growth and reproductive success [34] [37]. This requirement drives their climbing behavior and influences their distribution within forest communities. Research has suggested that light availability can influence alkaloid production, with plants growing in higher light conditions often showing increased secondary metabolite concentrations [33].

The interaction between Tiliacora species and other forest organisms extends beyond simple trophic relationships to include complex chemical communications and defensive strategies. The production of tiliacorin and related alkaloids likely serves multiple ecological functions, including protection against herbivores, pathogens, and competing plants . These compounds may also play roles in allelopathic interactions, potentially influencing the establishment and growth of nearby vegetation [38].

Climate change represents an emerging challenge for Tiliacora species and their associated ecosystems. Rising temperatures, altered precipitation patterns, and increased frequency of extreme weather events may significantly impact the distribution and abundance of these species [31] [33]. Changes in forest structure due to increased liana abundance, partly driven by elevated carbon dioxide levels, may alter competitive relationships and ecosystem dynamics in tropical forests [33].

Quantitative Analysis in Different Plant Parts

The quantitative distribution of tiliacorin within different plant parts reveals complex patterns of alkaloid accumulation that reflect both the biosynthetic capabilities and physiological functions of these compounds within Tiliacora species. Comprehensive analytical studies have demonstrated that tiliacorin concentration varies significantly among plant tissues, with distinct patterns emerging across different species and environmental conditions [14] [39] [16].

Root tissues consistently demonstrate the highest concentrations of tiliacorin and related bisbenzylisoquinoline alkaloids across multiple Tiliacora species. In T. triandra, ethanol extracts of roots show substantially higher alkaloid content compared to other plant parts, with studies reporting the presence of tiliacorinine, tiliacorine, and nortiliacorinine as primary components [14]. Similarly, T. acuminata roots exhibit very high concentrations of tiliacorinine and tiliacorine, with some investigations reporting the highest alkaloid levels in root preparations [30] [28]. The elevated alkaloid concentrations in roots likely reflect both active biosynthesis in these tissues and the storage function roots serve for these metabolically expensive secondary metabolites [14].

Quantitative analysis of T. racemosa has revealed particularly high alkaloid concentrations, with leaf extracts containing 711 milligrams strychnine equivalent per gram of dry weight [19]. This exceptional concentration suggests that T. racemosa may represent one of the richest natural sources of bisbenzylisoquinoline alkaloids within the genus. The root bark of T. racemosa shows similarly high alkaloid content, particularly for water-soluble quaternary alkaloids including tiliacine, corine, and mohinine [21].

Leaf tissues demonstrate variable tiliacorin content depending on species and extraction methods. In T. triandra, leaves contain moderate levels of tiliacorinine and related compounds, along with significant concentrations of other bioactive constituents including beta-carotene, flavonoids, and phenolic compounds [11] [15]. Comprehensive antioxidant evaluation of T. triandra extracts has revealed that leaf extracts show lower alkaloid activity compared to root and stem extracts, with DPPH inhibition values of 187.91 ± 28.09 micrograms per milliliter compared to 71.31 ± 11.29 micrograms per milliliter for root extracts [16].

Stem tissues generally show intermediate alkaloid concentrations between roots and leaves. In T. triandra, stem extracts demonstrate low to moderate alkaloid content, with fatty acids and minor alkaloids as primary constituents [40]. Gas chromatography-mass spectrometry analysis of T. acuminata stems has revealed the presence of 9,12,15-octadecatrienoic acid as the dominant component (85.6%), along with smaller amounts of other fatty acids and alkaloids [30].

The choice of extraction solvent significantly influences the quantitative recovery of tiliacorin from plant tissues. Ethanol extracts generally provide the highest yields of bisbenzylisoquinoline alkaloids, while methanol extracts show optimal recovery for certain species such as T. racemosa [41] [17]. Water extracts, while containing lower total alkaloid concentrations, may provide access to unique water-soluble quaternary alkaloids not readily extracted by organic solvents [21].

Seasonal variation in tiliacorin content has been observed in some species, although detailed temporal studies remain limited. Environmental factors including temperature, precipitation, and light availability appear to influence alkaloid production, with plants growing under optimal conditions generally showing higher alkaloid concentrations [33]. The age of plant tissues also affects alkaloid content, with mature tissues typically containing higher concentrations than young, actively growing parts [29].

Comparative analysis across different Tiliacora species reveals significant interspecific variation in tiliacorin content and distribution patterns. While T. racemosa demonstrates exceptionally high alkaloid concentrations, other species such as T. funifera show more moderate levels but produce unique alkaloid variants not found in Asian species [23] [24]. These differences likely reflect both genetic factors related to biosynthetic enzyme expression and environmental adaptations to distinct ecological conditions [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Exact Mass

578.2781

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T0L4JHE77A

Wikipedia

Tiliacorine

Dates

Last modified: 07-15-2023
1: Dwuma-Badu D, Ayim JS, Fiagbe NY, Tackie AN, Knapp JE, Slatkin DJ, Schiff PL Jr. DIOXINS/*ISOLof West African medicinal plants. XV. Dinklacorine, a new biphenyl dibenzodioxin alkaloid from Tiliacora dinklagei. Lloydia. 1976 Jul-Aug;39(4):213-7. PubMed PMID: 957910.
2: Sureram S, Senadeera SP, Hongmanee P, Mahidol C, Ruchirawat S, Kittakoop P. Antimycobacterial activity of bisbenzylisoquinoline alkaloids from Tiliacora triandra against multidrug-resistant isolates of Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2012 Apr 15;22(8):2902-5. doi: 10.1016/j.bmcl.2012.02.053. Epub 2012 Feb 23. PubMed PMID: 22418278.
3: Seal T, Mukherjee B. (+)-Tiliarine, a selective in vitro inhibitor of human melanoma cells. Phytother Res. 2002 Sep;16(6):596-9. PubMed PMID: 12237824.
4: Nayak T, Jena L, Waghmare P, Harinath BC. Identification of potential inhibitors for mycobacterial uridine diphosphogalactofuranose-galactopyranose mutase enzyme: A novel drug target through in silico approach. Int J Mycobacteriol. 2018 Jan-Mar;7(1):61-68. doi: 10.4103/ijmy.ijmy_174_17. PubMed PMID: 29516888.

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